

Commercial Sources and Purity of 3-Mercaptopropanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Mercaptopropanol

Cat. No.: B7801479

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Introduction

3-Mercaptopropanol (also known as 3-sulfanylpropan-1-ol) is a versatile bifunctional molecule containing both a thiol and a primary alcohol functional group. This unique structure makes it a valuable building block in various fields, including the synthesis of pharmaceuticals, the preparation of self-assembled monolayers on gold surfaces for biosensor applications, and as a component in polymer chemistry. For researchers and professionals in drug development, understanding the commercial availability and purity of **3-Mercaptopropanol** is critical for ensuring the reliability and reproducibility of their experimental results. This technical guide provides a comprehensive overview of the commercial sources, typical purity levels, and the methodologies for the synthesis, purification, and purity analysis of **3-Mercaptopropanol**.

Commercial Availability and Purity Specifications

3-Mercaptopropanol is readily available from a variety of chemical suppliers. The purity of the commercially available product typically ranges from 95% to over 99%. The method of analysis for purity is most commonly Gas Chromatography (GC). Below is a table summarizing the offerings from several major suppliers.

Supplier	Stated Purity	Analytical Method
Sigma-Aldrich	95%	Not specified
TCI Chemicals	>97.0%	GC
Thermo Scientific	97+%	Not specified
Jinan Finer Chemical Co., Ltd.	≥99%	Not specified
Siwei Development Group Ltd.	99%	Not specified
Wuhan Fortuna Chemical Co.,Ltd.	High Purity	Not specified
MOLBASE	95%, 96%, 97%, 98%, 99%	Not specified

Note: The information in this table is based on publicly available data from the suppliers' websites and may be subject to change. It is always recommended to request a certificate of analysis (CoA) for the specific lot being purchased.

Synthesis of 3-Mercaptopropanol

There are several synthetic routes to produce **3-Mercaptopropanol**. Two of the most common methods are detailed below.

Method 1: From Allyl Alcohol and Thioacetic Acid

This two-step method involves the initial formation of S-(3-hydroxypropyl) thioacetate, followed by hydrolysis to yield **3-Mercaptopropanol**. This process is advantageous as it avoids the use of highly pyrophoric reagents like lithium aluminum hydride.^[1]

Experimental Protocol:

Step 1: Synthesis of S-(3-hydroxypropyl) thioacetate^[1]

- To a solution of allyl alcohol (1 equivalent) in a suitable solvent such as chloroform or dichloromethane, add thioacetic acid (1.05-1.1 equivalents).
- Heat the reaction mixture to 50-60 °C and stir for 2-3 hours.

- Monitor the reaction progress by a suitable method (e.g., TLC or GC).
- Upon completion, remove the solvent under reduced pressure to obtain crude S-(3-hydroxypropyl) thioacetate as a faint yellow liquid.

Step 2: Hydrolysis to **3-Mercaptopropanol**[\[1\]](#)

- Dissolve the crude S-(3-hydroxypropyl) thioacetate from Step 1 in methanol.
- Add a hydrolyzing agent. This can be an acid (e.g., sulfuric acid or hydrochloric acid, ~0.1 equivalents) or a base (e.g., hydrazine monohydrate or aqueous ammonia, 1.1-2.5 equivalents).
- Stir the reaction mixture at a temperature ranging from 20 °C to 60 °C for 1-5 hours, depending on the chosen reagent.
- After the reaction is complete, neutralize the mixture if necessary.
- Remove the methanol by distillation.
- Add water to the residue and extract the product with an organic solvent such as chloroform or dichloromethane.
- Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude **3-Mercaptopropanol**.

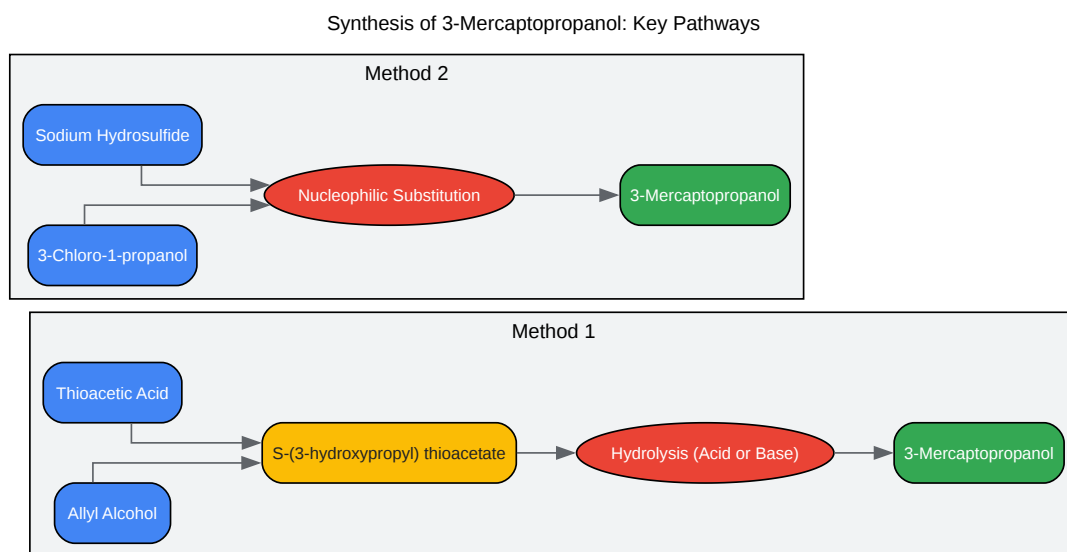
Method 2: From 3-Chloro-1-propanol and a Sulfur Source

This method involves the nucleophilic substitution of the chlorine atom in 3-chloro-1-propanol with a sulfur-containing nucleophile. Common sulfur sources include sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis.

Experimental Protocol (using Sodium Hydrosulfide):

- In a reaction vessel equipped with a stirrer, thermometer, and condenser, dissolve 3-chloro-1-propanol (1 equivalent) in a suitable solvent like water or a water/ethanol mixture.

- Add an aqueous solution of sodium hydrosulfide (1.1-1.5 equivalents) dropwise to the solution of 3-chloro-1-propanol. The reaction is exothermic and the temperature should be controlled, typically by cooling in an ice bath.
- After the addition is complete, allow the reaction mixture to stir at room temperature or with gentle heating (e.g., 40-50 °C) for several hours until the reaction is complete (monitored by GC or TLC).
- Cool the reaction mixture and acidify with a dilute acid (e.g., HCl or H₂SO₄) to a neutral or slightly acidic pH. This step is crucial to protonate the thiolate intermediate.
- Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
- Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude **3-Mercaptopropanol**.



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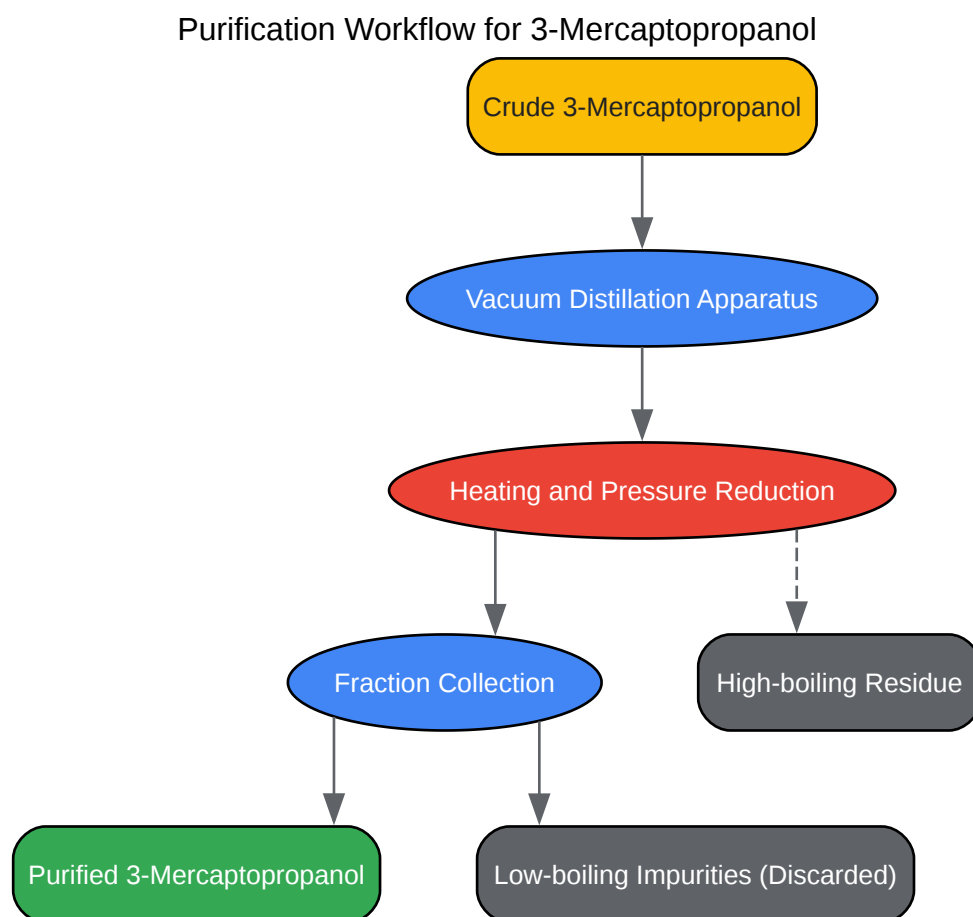
Caption: Common synthetic routes to **3-Mercaptopropanol**.

Purification of 3-Mercaptopropanol

The primary method for purifying **3-Mercaptopropanol** is distillation under reduced pressure. This is necessary because **3-Mercaptopropanol** has a relatively high boiling point at atmospheric pressure (approximately 196-198 °C), and heating to this temperature can lead to decomposition or oxidation of the thiol group.

Experimental Protocol: Vacuum Distillation

- **Apparatus Setup:** Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum source with a pressure gauge. It is crucial to use a cold trap between the apparatus and the vacuum pump to protect the pump from corrosive vapors.
- **Charging the Flask:** Place the crude **3-Mercaptopropanol** into the round-bottom flask, along with a few boiling chips or a magnetic stir bar to ensure smooth boiling. The flask should not be more than two-thirds full.
- **Applying Vacuum:** Gradually apply vacuum to the system. The pressure should be reduced to a level where the boiling point of **3-Mercaptopropanol** is in a manageable range (e.g., 81-82 °C at 10 mmHg).
- **Heating:** Gently heat the distillation flask using a heating mantle.
- **Fraction Collection:** Collect the distillate that comes over at a constant temperature and pressure. The first fraction may contain lower-boiling impurities, which should be discarded. The main fraction containing the purified **3-Mercaptopropanol** is then collected in a clean receiving flask.
- **Termination:** Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.



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Caption: General workflow for the purification of **3-Mercaptopropanol**.

Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

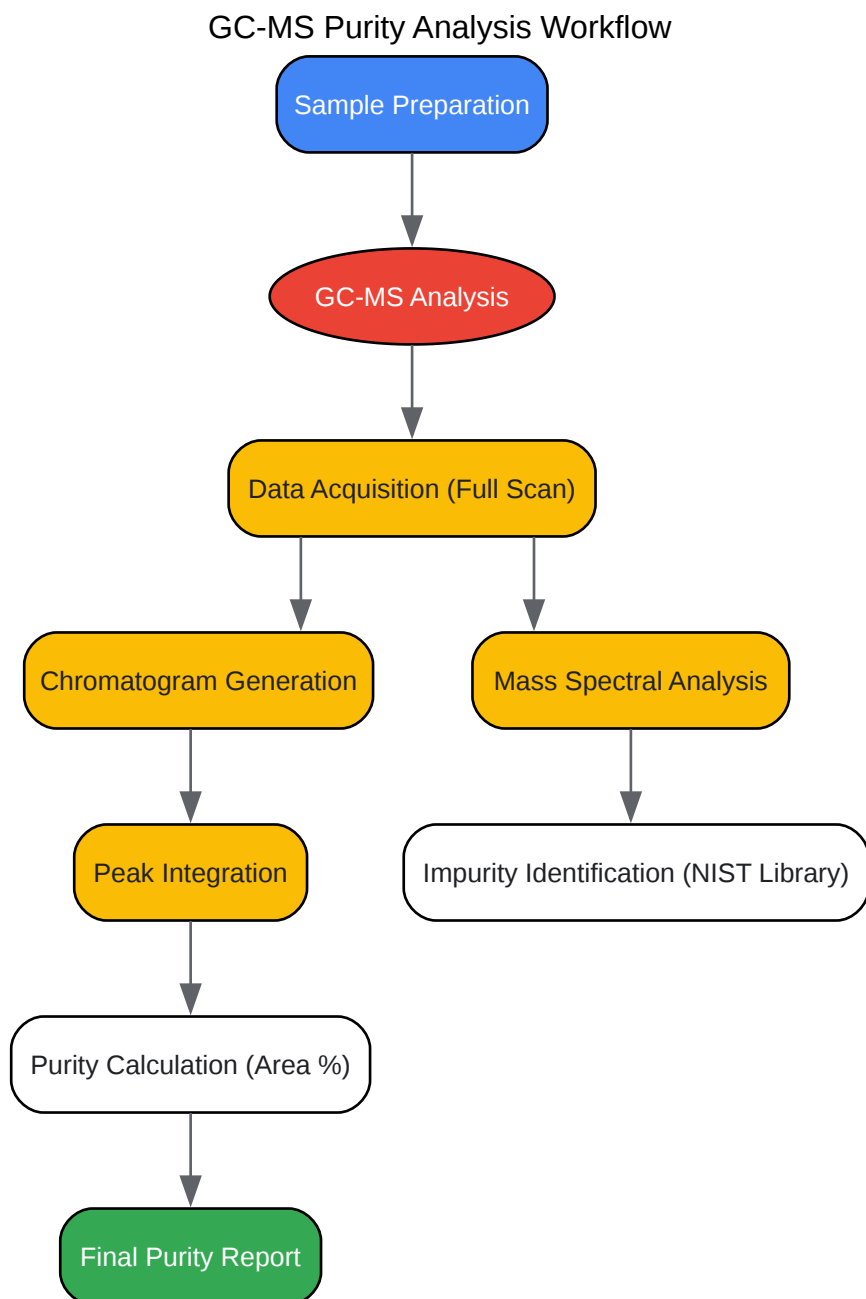
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for assessing the purity of volatile and semi-volatile compounds like **3-Mercaptopropanol**. It allows for the separation of the main component from its impurities and provides structural information for the identification of these impurities.

While a standardized, universally adopted GC-MS protocol specifically for **3-Mercaptopropanol** is not readily available in the public domain, a suitable method can be adapted from established protocols for similar thiol-containing compounds. The following is a proposed experimental protocol.

Experimental Protocol (Adapted Method):

- Sample Preparation:
 - Prepare a stock solution of the **3-Mercaptopropanol** sample by accurately weighing a small amount and dissolving it in a high-purity volatile solvent such as dichloromethane or methanol to a concentration of approximately 1 mg/mL.
 - Further dilute the stock solution to a working concentration suitable for GC-MS analysis (e.g., 10-100 µg/mL).
- GC-MS Instrumentation and Conditions:
 - Gas Chromatograph: An Agilent 7890B GC system or equivalent.
 - Mass Spectrometer: An Agilent 5977A MSD or equivalent.
 - Injector: Split/splitless injector, operated in split mode (e.g., split ratio of 50:1) to avoid column overloading.
 - Injector Temperature: 250 °C.
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
 - GC Column: A non-polar or medium-polarity capillary column is suitable. A common choice would be a DB-5ms (5% phenyl-methylpolysiloxane) column (30 m x 0.25 mm ID, 0.25 µm film thickness) or a DB-WAX (polyethylene glycol) column for better separation of polar compounds.
 - Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes.

- Ramp to 250 °C at a rate of 10 °C/min.
- Hold at 250 °C for 5 minutes.
- MS Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Full scan mode (e.g., m/z 35-350) to identify all eluting compounds. The resulting mass spectra can be compared to a library (e.g., NIST) for impurity identification.
- Purity Calculation: The purity is typically determined by the area percent method, where the peak area of **3-Mercaptopropanol** is divided by the total area of all peaks in the chromatogram.



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Caption: Logical workflow for determining the purity of **3-Mercaptopropanol** using GC-MS.

Conclusion

For researchers and professionals in drug development and other scientific fields, having access to high-purity **3-Mercaptopropanol** is essential. This guide has provided an overview of the commercial sources and their stated purities, along with detailed methodologies for its synthesis, purification, and purity analysis. By understanding these aspects, scientists can make informed decisions when sourcing this important chemical and can, if necessary, synthesize and purify it in-house to meet their specific research needs. The provided experimental protocols and workflows serve as a valuable resource for the practical application of these techniques in a laboratory setting.

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References

- 1. WO2011040131A1 - Process for producing 3-mercapto-1-propanol - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Commercial Sources and Purity of 3-Mercaptopropanol: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7801479#commercial-sources-and-purity-of-3-mercapto-1-propanol]

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